
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a useful research compound. Its molecular formula is C7H9F3O3 and its molecular weight is 198.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Transformations
- Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, through various synthetic pathways, forms complex compounds showcasing its chemical versatility. In particular, the compound has been used in the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate. This synthesis involves a series of transformations starting from l-tartaric acid and features unusual recyclization processes. The compound showcases interesting behavior when treated with CF3COOH and NaOH, leading to the formation of structurally unique molecules, indicating its potential in synthetic organic chemistry (Gimalova et al., 2013).
Reactivity and Stability Investigations
- The compound has been a subject of study to understand the impact of β-substituents on reactivity. For instance, its acyclic derivative undergoes decomposition at 20°C, leading to the formation of unusual compounds like exo-methylidenepyrrolidine. This observation is crucial in understanding the stability and reactivity of similar molecular structures under various conditions (Gimalova et al., 2013).
Chemical Reactions and Product Formation
- The compound's reactivity has been explored in different chemical reactions, such as the Baylis-Hillman reaction. This reaction demonstrates a straightforward conversion of methyl 3-aryl-3-hydroxy-2-methylenepropanoates into methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. The process involves sequential treatment with various reagents, highlighting the compound's reactivity and potential in synthesizing value-added chemicals (Basavaiah et al., 2000).
Material Science and Fluorinated Derivatives
- In material science, this compound's derivatives have been studied for their unique properties. For instance, its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, leading to the formation of compounds with potential applications in fluorine chemistry (Gaidarzhy et al., 2020).
Anticancer Applications
- The compound's derivatives have also been explored for their potential biomedical applications. For example, amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar structures, have been synthesized and studied for their cytotoxicity against various human tumor cell lines. This research highlights the potential of such compounds in developing new anticancer drugs (Basu Baul et al., 2009).
Propriétés
IUPAC Name |
methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h3,12H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIFMERYWGSJJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232396 |
Source


|
| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117015-45-9 |
Source


|
| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117015-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
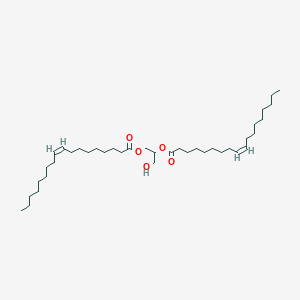
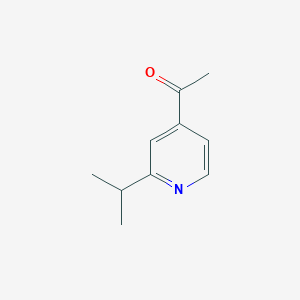
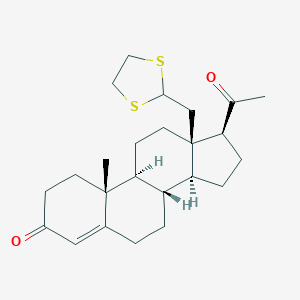
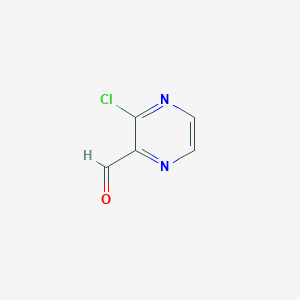

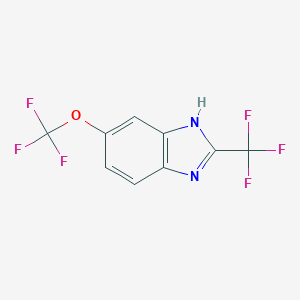

![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
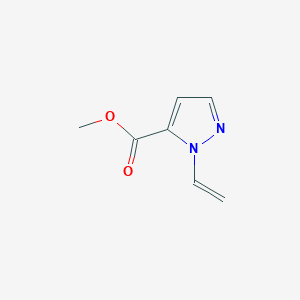
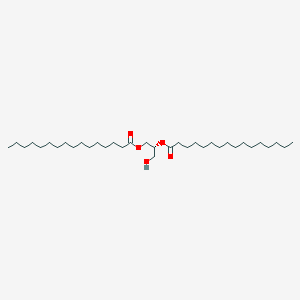

![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)
